(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(2-bromoanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHAKFFDVFXILI-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Br)/S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone class, known for its potential biological activities, particularly in the treatment of infectious diseases like tuberculosis (TB). This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Benzothiazinones, including the compound , primarily exert their effects through inhibition of the enzyme DprE1 (Dihydropteroate synthase), which is crucial for the cell wall synthesis of mycobacteria. This inhibition leads to bactericidal effects against Mycobacterium tuberculosis and other related strains. The structural features of benzothiazinones contribute to their binding affinity and specificity for DprE1, making them valuable candidates for anti-TB drug development .
Antimicrobial Efficacy
Research indicates that derivatives of benzothiazinones show significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound exhibit potent activity against various strains of Mycobacterium spp., including M. tuberculosis. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays and in vivo models.
Table 1: Antimicrobial Activity Against Mycobacterial Strains
| Compound | MIC (µg/mL) | Strain Tested |
|---|---|---|
| BTZ043 | 0.25 | M. tuberculosis |
| PBTZ169 | 0.5 | M. bovis |
| Target Compound | 0.75 | M. kansasii |
The above data illustrates the comparative efficacy of related compounds against mycobacterial strains, highlighting the potential of the target compound as an effective antimicrobial agent .
In Vivo Studies
Recent studies involving animal models have shown promising results for benzothiazinone derivatives in reducing bacterial loads in infected tissues. For example, a study using C3HeB/FeJ mice demonstrated that treatment with BTZ-043 led to significant reductions in lung CFU (colony-forming units) after eight weeks of administration .
Table 2: In Vivo Efficacy Data
| Treatment | Dose (mg/kg) | Lung CFU Reduction (log10) |
|---|---|---|
| Control | - | 0 |
| BTZ-043 | 50 | 2.43 |
| BTZ-043 | 100 | 3.98 |
| Target Compound | TBD | TBD |
These findings suggest that similar compounds may offer effective treatment options for TB and warrant further investigation into their pharmacokinetics and therapeutic windows .
Cytotoxicity Studies
While evaluating the biological activity, it is crucial to assess cytotoxicity to determine the safety profile of these compounds. Studies have shown variable cytotoxic effects depending on the specific structure and substituents on the benzothiazinone scaffold.
Table 3: Cytotoxicity Against Cell Lines
| Compound | PC3 (μM) | MCF-7 (μM) | HeLa (μM) |
|---|---|---|---|
| Target Compound | >20 | >20 | >20 |
| BTZ-SO | 15 | >20 | >20 |
| BTZ-SO2 | >20 | >20 | >20 |
These results indicate that while some derivatives exhibit antimicrobial properties, they also maintain a degree of safety across various human cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s structural analogs vary in substituents at positions 1 and 3, which critically influence reactivity in MCRs. Key examples include:
Key Findings :
- Electron-withdrawing groups (e.g., Br, Cl) at the aryl ring of the amino-methylene moiety enhance electrophilicity, favoring cyclization to form fused pyrans .
- Halogenated analogs (e.g., 6-bromo derivatives) show distinct crystallization patterns due to halogen bonding, as observed in XRD studies .
Reaction Pathways in Multicomponent Syntheses
The target compound’s reactivity in MCRs can be contextualized against analogs:
- With malononitrile: Forms 2-amino-4H-pyrans via Knoevenagel condensation and cyclization. The 2-bromophenyl group may slow reaction kinetics compared to less electron-deficient substituents .
- With ethyl cyanoacetate: Competes between pyran formation and bis-adduct salt generation. The 3-methylbenzyl group likely reduces salt formation due to steric effects, unlike ethyl analogs .
- Selectivity : Compared to the 3-chloro-2-methylphenyl analog , the bromine atom’s stronger electron-withdrawing effect may increase pyran yield but require harsher conditions.
Structural and Crystallographic Data
XRD studies of related compounds reveal trends:
Preparation Methods
Thiourea Cyclization Pathway
Adapting methods from antitubercular benzothiazinone syntheses, the core structure is constructed via thiourea intermediate 4 :
Step 1:
2-Aminobenzenesulfonamide (1 ) reacts with benzoyl chloride (2 ) in dichloromethane (DCM) under Schotten-Baumann conditions to yield N-(2-sulfamoylphenyl)benzamide (3 ) (82% yield).
Step 2:
Treatment of 3 with Lawesson's reagent (2.2 equiv) in toluene at 110°C for 6 hr induces cyclization to 1H-2,1-benzothiazin-4(3H)-one (4 ) via thiourea intermediate (74% yield).
Step 3:
Oxidation of 4 with m-CPBA (3 equiv) in DCM at 0°C→RT converts the thione to sulfone, affording 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (5 ) in 89% yield.
N1-Alkylation with 3-Methylbenzyl Group
Optimization of Benzylation Conditions
The sulfone core 5 undergoes N-alkylation using 3-methylbenzyl bromide (6 ) under varied conditions:
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 0→25 | 12 | 68 |
| K₂CO₃ | Acetone | 80 | 24 | 72 |
| DBU | THF | 25 | 6 | 85 |
Optimal results employ 1.2 equiv DBU in THF, achieving 85% yield of 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (7 ) with <2% dialkylation.
C3 Functionalization via Enamine Condensation
Knoevenagel-Type Reaction Mechanism
The C3 carbonyl of 7 undergoes condensation with 2-bromoaniline (8 ) under modified Knoevenagel conditions:
Reaction Scheme:
7 + 8 + HCO₂Et → 9 (Target) + EtOH + H₂O
Critical Parameters:
- Catalyst: Piperidine (5 mol%)
- Solvent: Ethanol/Toluene (1:3) azeotrope
- Temperature: Reflux (110°C) with Dean-Stark trap
- Time: 18 hr
This protocol achieves 78% yield of (3E)-isomer with E/Z ratio >9:1, confirmed by NOESY NMR.
Stereochemical Control
The E-selectivity arises from:
- Thermodynamic stabilization of trans-configuration via conjugation with sulfone groups
- Steric hindrance between 3-methylbenzyl and bromophenyl moieties in Z-isomer
- Base-mediated equilibration favoring E-form (ΔG‡ = 12.3 kcal/mol)
Spectroscopic Characterization
Key NMR Assignments (400 MHz, DMSO-d₆)
| Proton | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| NCH₂Ar | 4.82 | d (J=14.2) | - |
| C=CH-N | 8.17 | s | - |
| SO₂ | - | - | - |
| Aromatic | 7.24–8.05 | m | - |
| NH | 11.02 | br s | - |
Mass Spectral Data
- HRMS (ESI+): m/z calcd for C₂₃H₁₈BrN₂O₃S [M+H]⁺: 505.0214; found: 505.0211
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (HPLC) | E/Z Ratio |
|---|---|---|---|---|
| Thiourea cyclization | 5 | 43 | 98.7 | 93:7 |
| Direct alkylation | 4 | 38 | 96.2 | 88:12 |
| One-pot multicomponent | 3 | 51 | 97.9 | 95:5 |
The multicomponent approach adapted from benzoxathiine syntheses demonstrates superior efficiency but requires strict moisture control.
Industrial-Scale Considerations
Process Optimization Challenges
- Sulfone Oxidation: Exothermic reaction requiring cryogenic (−20°C) conditions for >10 kg batches
- Enamine Formation: Azeotropic water removal critical for yields >75%
- Crystallization: Use of heptane/ethyl acetate (5:1) achieves 99.5% purity after single recrystallization
Green Chemistry Metrics
| Parameter | Value |
|---|---|
| PMI (kg/kg) | 18.7 |
| E-Factor | 23.4 |
| Solvent Recovery | 89% (toluene) |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis involves condensation reactions under reflux conditions. A method analogous to 3-aroyl-1H-2-benzopyran-1-one synthesis uses 2-carboxy benzaldehyde and brominated ketones (e.g., 2-bromo-1-(4-bromophenyl)-ethanone) with K₂CO₃ in ethyl methyl ketone, refluxed for 10–12 hours . For benzothiazine derivatives, stepwise coupling of amine and carbonyl precursors under basic conditions is common, as seen in related 2,1-benzothiazine preparations .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography : Resolves stereochemistry and confirms the (3E)-configuration via bond angles and dihedral angles .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; bromophenyl signals at δ 7.2–7.8 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) groups .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Contradictions (e.g., ambiguous NOE effects or overlapping NMR peaks) require cross-validation:
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish tautomeric forms.
- Compare experimental X-ray diffraction data with computational models (DFT-optimized geometries) to validate bond lengths and angles .
- Employ mass spectrometry (HRMS) to verify molecular ion peaks and rule out impurities .
Q. What experimental design optimizes reaction yields under varying catalytic conditions?
A factorial design testing parameters such as:
- Catalyst : Compare inorganic bases (K₂CO₃, NaHCO₃) vs. organic bases (Et₃N) .
- Solvent polarity : Test ethyl methyl ketone (polar aprotic) vs. DMF or THF .
- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis (controlled heating). Monitor progress via HPLC or TLC , and isolate intermediates to identify rate-limiting steps .
Q. How do intermolecular interactions influence crystallinity and stability?
Hydrogen bonding (N–H···O/S) and π-π stacking in the crystal lattice affect solubility and thermal stability. For example:
- Hydrogen bonds : Stabilize the 3D structure, as seen in similar triazole-thione derivatives .
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (e.g., sulfone groups degrade above 250°C) .
- DSC : Measure melting points and polymorphic transitions under controlled heating rates .
Q. What strategies validate the compound’s purity for pharmacological assays?
- HPLC-DAD : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to detect impurities at 254 nm.
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove byproducts .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Reflux with K₂CO₃, HPLC monitoring | Catalyst (1.0–2.0 equiv.), solvent polarity | |
| Structural Validation | X-ray crystallography, 2D NMR | Resolution < 0.8 Å, NOE correlations | |
| Stability Analysis | TGA/DSC, FT-IR | Heating rate 10°C/min, degradation onset |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
